molecular formula C11H11ClF3N B1654302 5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride CAS No. 2197055-28-8

5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride

Cat. No. B1654302
CAS RN: 2197055-28-8
M. Wt: 249.66
InChI Key: OZEBMNXPASAFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]hydrochloride involves the regioselective direct arylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethyl source. Rhodium (II)-catalyzed reactions with 1-diazonaphthalen-2-(1H)-ones lead to the desired product in good yields (86%) . This method provides an environmentally friendly and cost-effective approach to introducing the trifluoromethyl group at the C2 position of indoles.


Molecular Structure Analysis

FC(F)(F)c1ccc2[nH]ccc2c1 

This structure features a trifluoromethyl-substituted indole ring system .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, addition, and cyclization reactions. Its reactivity is influenced by the trifluoromethyl group, which can enhance polarity and lipophilicity .

properties

IUPAC Name

5-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N.ClH/c12-11(13,14)7-1-2-9-8(5-7)10(3-4-10)6-15-9;/h1-2,5,15H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEBMNXPASAFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride

CAS RN

2197055-28-8
Record name Spiro[cyclopropane-1,3′-[3H]indole], 1′,2′-dihydro-5′-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197055-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 2
Reactant of Route 2
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 3
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 4
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 5
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 6
Reactant of Route 6
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.